Thiazolo[5,4-C]pyridazine-6(5H)-thione
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Overview
Description
Thiazolo[5,4-C]pyridazine-6(5H)-thione is a heterocyclic compound that belongs to the class of thiazole derivatives This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridazine ring, with a thione group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-C]pyridazine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with hydrazine derivatives, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-C]pyridazine-6(5H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazolo[5,4-C]pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory compound.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiazolo[5,4-C]pyridazine-6(5H)-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their anticancer and enzyme inhibitory activities.
Thiazolo[4,5-b]pyridines: Exhibiting antioxidant, antimicrobial, and anti-inflammatory properties.
Thiazolo[5,4-d]thiazoles: Used in the development of electroluminescent devices and other optoelectronic applications.
Uniqueness
Thiazolo[5,4-C]pyridazine-6(5H)-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H3N3S2 |
---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
5H-[1,3]thiazolo[5,4-c]pyridazine-6-thione |
InChI |
InChI=1S/C5H3N3S2/c9-5-7-3-1-2-6-8-4(3)10-5/h1-2H,(H,7,9) |
InChI Key |
YIERNBOGCGYGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1NC(=S)S2 |
Origin of Product |
United States |
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